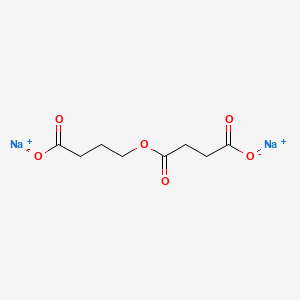
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxypropoxy group and an oxobutanoic acid moiety. It is often used in research due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-oxobutanoic acid with 3-carboxypropyl alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxypropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its carboxypropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(D-3-amino-3-carboxypropoxy)phenylglyoxylic acid oxime: This compound shares a similar carboxypropoxy group but differs in its overall structure and functional groups.
2-(1-Oxo-3-Carboxypropoxy)-Methyl-5,10,15,20-Tetraphenylporphin: Another compound with a carboxypropoxy group, used in photodynamic therapy research.
Uniqueness
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its disodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
特性
分子式 |
C8H10Na2O6 |
|---|---|
分子量 |
248.14 g/mol |
IUPAC名 |
disodium;4-(3-carboxylatopropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6.2Na/c9-6(10)2-1-5-14-8(13)4-3-7(11)12;;/h1-5H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChIキー |
GQHLOWBTHDQCBD-UHFFFAOYSA-L |
正規SMILES |
C(CC(=O)[O-])COC(=O)CCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















